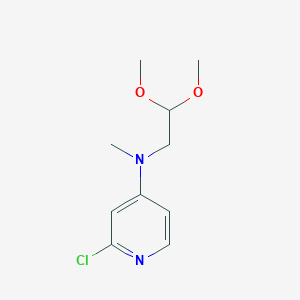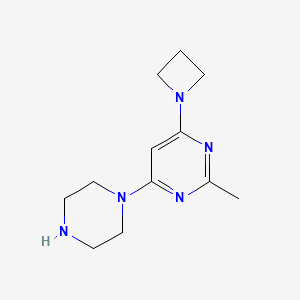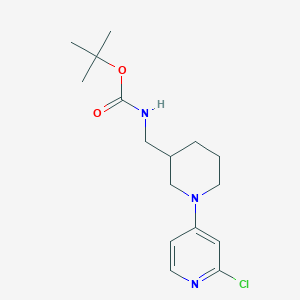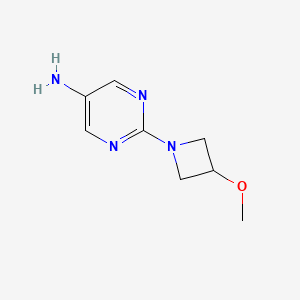
1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
1-(Thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is an organic compound consisting of a thiophene ring with a 1,2,3-triazole ring and a carboxylic acid group. It is a member of the triazole family of compounds and has a wide range of applications in the fields of organic chemistry and medicinal chemistry. It is used as a building block in the synthesis of other organic compounds and as a starting material for the synthesis of drugs. In addition, it has been used in the study of enzyme inhibition and receptor binding.
Aplicaciones Científicas De Investigación
Novel Triazole Derivatives: Patent Review and Clinical Studies
Triazole derivatives, including 1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, are explored for diverse biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties. The synthesis and evaluation of these compounds have led to numerous patents and clinical studies aimed at developing new pharmaceuticals. Efforts are also focused on green chemistry approaches to synthesize triazoles more efficiently and sustainably. The ongoing search for new drugs to address emerging diseases and drug-resistant bacteria highlights the importance of triazoles in medicinal chemistry (Ferreira et al., 2013).
Reactivity and Pharmacological Activities of Triazole-Thione Derivatives
Recent studies have emphasized the potential of 1,2,4-triazole-thione derivatives, which share a core structure with 1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, in exhibiting significant antioxidant and antiradical activities. These compounds have been compared to biogenic amino acids like cysteine for their therapeutic effects in radiation-exposed patients, showcasing the broad applicability of triazole derivatives in medicinal research (Kaplaushenko, 2019).
Synthesis and Properties of 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazole derivatives, including those with thiophene groups, is of great interest due to their wide-ranging applications in pharmacy, medicine, and other fields. These derivatives are recognized for their roles as optical materials, antioxidants, and corrosion inhibitors, reflecting their low toxicity and versatility across industries (Parchenko, 2019).
Eco-friendly Synthesis of Triazoles
Advancements in the eco-friendly synthesis of 1,2,3-triazoles, including methodologies involving copper-catalyzed azide-alkyne cycloadditions, have opened new avenues for the development of drugs and other applications. The emphasis on eco-friendly procedures reflects a growing trend towards sustainable and green chemistry practices in the synthesis of biologically active compounds (de Souza et al., 2019).
Antibacterial Activity of Triazole Hybrids
Triazole derivatives, including 1,2,3- and 1,2,4-triazole hybrids, have shown promising antibacterial activity against pathogens like Staphylococcus aureus. These compounds are investigated for their potential as novel anti-bacterial agents, especially in the face of rising antibiotic resistance. The development of triazole-containing hybrids showcases the compound's versatility and potential in addressing critical public health challenges (Li & Zhang, 2021).
Mecanismo De Acción
Target of Action
For instance, some thiophene derivatives have shown antimicrobial , anti-inflammatory , and anticancer activities.
Mode of Action
Thiophene derivatives often exert their effects through interactions with biological macromolecules, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on “1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid”, it’s difficult to say which biochemical pathways it might affect. Thiophene derivatives can affect a variety of biochemical pathways depending on their specific structure and target .
Result of Action
Thiophene derivatives can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Propiedades
IUPAC Name |
1-thiophen-3-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c11-7(12)6-3-10(9-8-6)5-1-2-13-4-5/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIXKEFFADTHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1481424.png)






